N-Methoxy-N,2-dimethylpiperidine-3-carboxamide
Description
N-Methoxy-N,2-dimethylpiperidine-3-carboxamide is a carboxamide derivative featuring a piperidine ring substituted with methoxy and methyl groups. This compound is part of a broader class of N-methoxy-N-methyl carboxamides, known for their utility in organic synthesis, particularly as intermediates in the preparation of ketones via Weinreb amide chemistry .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methoxy-N,2-dimethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
RQPQAVVBXVGTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
Molecular Architecture
The compound (C₉H₁₈N₂O₂) comprises a piperidine ring with three distinct substituents:
- A methoxy group (-OCH₃) at the N-position.
- A methyl group (-CH₃) at the C2 position.
- A methylcarboxamide group (-CON(CH₃)OCH₃) at the C3 position.
This substitution pattern introduces steric hindrance and electronic effects that influence reactivity, necessitating regioselective synthetic approaches.
Key Synthetic Hurdles
Preparation Methods
Weinreb Amide Synthesis via Acid Chlorides
General Procedure
This method involves reacting a piperidine-3-carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide:
Acid Chloride Formation :
Piperidine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.Amidation :
The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or N-methylmorpholine) to yield the target compound.
Reaction Scheme :
$$
\text{Piperidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Base}]{\text{N,O-Dimethylhydroxylamine}} \text{N-Methoxy-N,2-dimethylpiperidine-3-carboxamide}
$$
Experimental Data
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | N-Methylmorpholine (3.3 equiv) |
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Yield | 94% |
| Purification | Silica gel chromatography (hexanes:ethyl acetate = 2:1 to 1:1) |
Key Observations :
Grignard Reagent-Mediated Synthesis
Methodology
This approach utilizes a piperidine-3-carboxylate ester intermediate, which undergoes transamidation with N,O-dimethylhydroxylamine in the presence of a Grignard reagent:
Ester Preparation :
Methyl piperidine-3-carboxylate is synthesized via Fischer esterification.Grignard Activation :
Isopropyl magnesium chloride (iPrMgCl) deprotonates N,O-dimethylhydroxylamine, facilitating nucleophilic attack on the ester carbonyl.
Reaction Scheme :
$$
\text{Methyl piperidine-3-carboxylate} \xrightarrow[\text{iPrMgCl}]{\text{N,O-Dimethylhydroxylamine}} \text{this compound}
$$
Optimization Data
| Parameter | Details |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Grignard Reagent | 2.0 M iPrMgCl in THF (3.0 equiv) |
| Temperature | -30°C to -5°C (slow warming) |
| Reaction Time | 1 hour |
| Yield | 58% |
| Purification | Distillation under reduced pressure (125–129°C at 8.0 hPa) |
Advantages :
Direct Coupling from Carboxylic Acids
Carbodiimide-Mediated Approach
Carboxylic acids can directly couple with N,O-dimethylhydroxylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
- Solvent: DCM or THF.
- Activators: EDC (1.2 equiv), HOBt (1.1 equiv).
- Temperature: 0°C to room temperature.
- Yield: 70–85% (estimated from analogous reactions).
Limitations :
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Acid Chloride | 94% | High | Moderate |
| Grignard-Mediated | 58% | Medium | Low |
| Direct Coupling | 70–85% | Low | High |
Practical Considerations
- Acid Chloride Route : Preferred for large-scale synthesis due to high yields but requires hazardous reagents (SOCl₂).
- Grignard Method : Suitable for small-scale, stereochemically sensitive syntheses despite moderate yields.
- Direct Coupling : Limited to laboratories with expertise in carbodiimide chemistry.
Mechanistic Insights
Chelation Control in Grignard Reactions
The Weinreb amide intermediate forms a stable magnesium chelate, preventing further nucleophilic attack and ensuring ketone formation stops at the desired product:
$$
\text{RCON(OMe)Me} + \text{R'MgX} \rightarrow [\text{RC(O)N(OMe)Me} \cdot \text{MgX}] \xrightarrow{\text{H}_2\text{O}} \text{RCOR'}
$$
Steric Effects in Piperidine Substitution
The C2 methyl group hinders approach of reagents to the C3 position, necessitating bulky bases (e.g., N-methylmorpholine) to enhance regioselectivity.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel catalysts, and various oxidizing agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Methoxy-N,2-dimethylpiperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound is compared below with structurally related carboxamides and amides, emphasizing differences in backbone, substituents, and applications.
Table 1: Key Properties of N-Methoxy-N,2-dimethylpiperidine-3-carboxamide and Analogues
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